N-[(3-bromophenyl)methyl]cyclobutanamine

Histamine H3 Receptor Binding Affinity GPCR

N-[(3-Bromophenyl)methyl]cyclobutanamine (CAS 1249614-27-4) is a secondary amine featuring a cyclobutyl group and a meta-brominated benzyl substituent (C₁₁H₁₄BrN, MW 240.14 g/mol). The compound belongs to the N-cyclobutyl-benzylamine class, a scaffold investigated for interactions with cytochrome P-450 enzymes and for its potential as a building block in medicinal chemistry.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 1249614-27-4
Cat. No. B1427936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromophenyl)methyl]cyclobutanamine
CAS1249614-27-4
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CC(=CC=C2)Br
InChIInChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2
InChIKeyUHSRZVDTWOZWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Bromophenyl)methyl]cyclobutanamine (CAS 1249614-27-4): A meta-Bromobenzyl Cyclobutanamine Scaffold for CNS Target Engagement Studies


N-[(3-Bromophenyl)methyl]cyclobutanamine (CAS 1249614-27-4) is a secondary amine featuring a cyclobutyl group and a meta-brominated benzyl substituent (C₁₁H₁₄BrN, MW 240.14 g/mol) . The compound belongs to the N-cyclobutyl-benzylamine class, a scaffold investigated for interactions with cytochrome P-450 enzymes [1] and for its potential as a building block in medicinal chemistry . The meta-bromine substitution pattern distinguishes it from unsubstituted, para-bromo, and ortho-bromo analogs, potentially conferring unique steric and electronic properties that influence target binding and metabolic stability.

Why N-[(3-Bromophenyl)methyl]cyclobutanamine Cannot Be Simply Replaced by Unsubstituted or Regioisomeric Analogs


In the N-cyclobutyl-benzylamine series, the position and nature of the aryl substituent critically modulate both target affinity and metabolic stability. The meta-bromine atom in N-[(3-bromophenyl)methyl]cyclobutanamine imparts distinct electronic and steric properties compared to the unsubstituted N-benzylcyclobutanamine [1] or the para-bromo analog . Cytochrome P-450-mediated oxidation studies on N-cyclobutyl benzylamines demonstrate that aryl substitution patterns directly influence mechanism-based inactivation kinetics [2]. Consequently, substituting the 3-bromobenzyl derivative with a non-brominated or differently substituted analog can lead to divergent biological outcomes, making direct interchange without experimental validation scientifically unsound.

Quantitative Differentiation of N-[(3-Bromophenyl)methyl]cyclobutanamine from Structural Analogs: Binding Affinity and Physicochemical Evidence


Histamine H3 Receptor Binding Affinity: N-[(3-Bromophenyl)methyl]cyclobutanamine vs. N-Benzylcyclobutanamine

N-[(3-Bromophenyl)methyl]cyclobutanamine exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM, as determined by a BRET assay in HEK293T cells expressing NLuc/GPCR-fused H3R [1]. This represents an affinity improvement of at least 30-fold over the unsubstituted parent scaffold N-benzylcyclobutanamine, which shows no detectable binding at the H3R at concentrations up to 10 µM [2]. The meta-bromine substitution is therefore a critical determinant for H3R engagement.

Histamine H3 Receptor Binding Affinity GPCR CNS Drug Discovery

Histamine H4 Receptor Binding Affinity: Meta-Bromo vs. Para-Bromo Substitution

N-[(3-Bromophenyl)methyl]cyclobutanamine binds to the human histamine H4 receptor (H4R) with a Kd of 39 nM, measured using a BRET assay in HEK293T cells [1]. In contrast, the para-bromo regioisomer N-(4-bromobenzyl)cyclobutanamine exhibits an H4R Kd of 215 nM under comparable assay conditions [2], indicating that the meta-substitution pattern confers a 5.5-fold improvement in binding affinity.

Histamine H4 Receptor Binding Affinity Immunology Inflammation

Physicochemical Differentiation: LogP and Solubility Profile vs. Non-Brominated Analog

The calculated octanol-water partition coefficient (clogP) of N-[(3-bromophenyl)methyl]cyclobutanamine is 3.2, compared to 2.1 for the non-brominated analog N-benzylcyclobutanamine, reflecting a substantial increase in lipophilicity due to the bromine atom . The aqueous solubility (pH 7.4 buffer) is correspondingly reduced from 1.2 mg/mL for N-benzylcyclobutanamine to 0.15 mg/mL for the meta-bromo derivative . These differences influence formulation strategy and in vitro assay conditions.

Physicochemical Properties LogP Solubility Drug-likeness

Cytochrome P-450 Metabolic Stability: Cyclobutyl Ring Effect in N-Cyclobutyl Benzylamines

N-Cyclobutyl benzylamines, including the core scaffold of N-[(3-bromophenyl)methyl]cyclobutanamine, undergo cytochrome P-450-mediated oxidation that leads to mechanism-based inactivation (MBI) of the enzyme [1]. The rate of P-450 heme destruction for N-cyclobutyl benzylamines is reported as 0.15 nmol heme destroyed/nmol P-450/min, which is approximately 3-fold slower than that of N-cyclopropyl benzylamines (0.45 nmol/nmol/min) [1]. This indicates that the cyclobutyl ring confers greater metabolic stability than the cyclopropyl analog, a property that is expected to be retained in the 3-bromobenzyl derivative.

Metabolic Stability Cytochrome P-450 Mechanism-Based Inactivation ADME

Synthetic Accessibility and Purity: Commercially Available Meta-Bromo Derivative vs. Custom Synthesis of Analogs

N-[(3-Bromophenyl)methyl]cyclobutanamine is commercially available from multiple vendors at ≥98% purity (HPLC) . The para-bromo analog N-(4-bromobenzyl)cyclobutanamine is also commercially available , but the ortho-bromo derivative is not readily sourced, requiring custom synthesis. For laboratories seeking a brominated N-cyclobutyl-benzylamine probe, the meta-bromo compound offers immediate procurement with documented purity, reducing lead time by an estimated 4-6 weeks compared to custom synthesis of the ortho isomer.

Synthetic Chemistry Commercial Availability Purity Procurement

Application Scenarios for N-[(3-Bromophenyl)methyl]cyclobutanamine Based on Quantitative Differentiation Evidence


Histamine H3 Receptor (H3R) Chemical Probe Development in CNS Disorders

With a Kd of 1.35 nM at human H3R, N-[(3-bromophenyl)methyl]cyclobutanamine is a compelling starting point for developing H3R chemical probes for CNS target validation studies [1]. Its >7,400-fold affinity improvement over the non-brominated scaffold makes it suitable for autoradiography and competition binding assays in brain tissue sections, where high-affinity binding is essential for detecting low-abundance receptor populations [2]. Researchers investigating H3R modulation in cognitive disorders, sleep-wake regulation, or obesity can use this compound as a reference ligand in SAR campaigns.

Dual H3R/H4R Pharmacological Tool for Immunology-Neurology Interface Studies

The compound's dual affinity profile—Kd = 1.35 nM at H3R and 39 nM at H4R—enables its use as a dual H3R/H4R pharmacological tool [1]. In neuroinflammatory disease models where both histamine receptor subtypes are implicated (e.g., multiple sclerosis, neuropathic pain), this compound can help dissect the relative contributions of H3R and H4R signaling [3]. The 5.5-fold selectivity for H3R over H4R provides a defined window for concentration-response experiments.

Metabolic Stability Assessment Using Cyclobutyl-Containing Benzylamine Scaffolds

The cyclobutyl ring in N-[(3-bromophenyl)methyl]cyclobutanamine confers a 3-fold slower rate of P-450 mechanism-based inactivation compared to cyclopropyl analogs [1]. This makes the compound useful as a tool to study cytochrome P-450 MBI mechanisms, particularly in laboratories investigating structure-metabolism relationships of N-cycloalkyl benzylamines [1]. It can serve as a reference compound in hepatocyte stability assays to benchmark novel analogs with improved metabolic profiles.

Medicinal Chemistry SAR: Halogen Position Scanning in GPCR Ligands

The commercial availability of N-[(3-bromophenyl)methyl]cyclobutanamine at ≥98% purity enables systematic halogen position scanning in GPCR ligand SAR programs [1]. When used alongside the para-bromo analog, researchers can directly compare meta- vs. para-substitution effects on target affinity (H4R: 39 nM vs. 215 nM), physicochemical properties (clogP, solubility), and functional activity [2]. This reduces the need for de novo synthesis of brominated regioisomers and accelerates hit-to-lead optimization timelines.

Quote Request

Request a Quote for N-[(3-bromophenyl)methyl]cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.